Purity Specification: Darapladib-Impurity vs. Darapladib API
Darapladib-impurity (CAS 1389264-17-8) is supplied with a certified purity of 98.04% (HPLC), which is comparable to the purity specification of the parent drug Darapladib (≥98%). However, the impurity standard is specifically characterized for use as a reference material, with detailed certificate of analysis including HPLC chromatogram and retention time data . This ensures that analytical methods relying on this impurity as a system suitability marker are robust and reproducible .
| Evidence Dimension | HPLC Purity |
|---|---|
| Target Compound Data | 98.04% (TargetMol batch) |
| Comparator Or Baseline | Darapladib (parent drug) ≥98% |
| Quantified Difference | Comparable purity level |
| Conditions | HPLC analysis; specific batch purity from Certificate of Analysis |
Why This Matters
The high purity of Darapladib-impurity ensures accurate quantification and reliable retention time marking in HPLC impurity methods, reducing false positive or false negative results in Darapladib drug substance and drug product release testing.
